molecular formula C24H25N7O3 B2354344 2-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920375-44-6

2-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2354344
CAS No.: 920375-44-6
M. Wt: 459.51
InChI Key: WTRWCNWBQFYCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a triazolo-pyrimidine core linked to a piperazine moiety and substituted with methoxyphenyl groups. This structure is designed to optimize interactions with biological targets, particularly in oncology and neurology, due to the triazolo-pyrimidine scaffold’s known affinity for kinases and GPCRs . The dual methoxy substituents at the 3- and 4-positions of the phenyl rings likely enhance electron-donating effects, influencing binding kinetics and metabolic stability .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-33-19-8-6-17(7-9-19)14-21(32)29-10-12-30(13-11-29)23-22-24(26-16-25-23)31(28-27-22)18-4-3-5-20(15-18)34-2/h3-9,15-16H,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRWCNWBQFYCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N6O3C_{23}H_{26}N_{6}O_{3}, with a molecular weight of approximately 422.49 g/mol. The structure includes a triazole moiety linked to a pyrimidine and piperazine ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against ESKAPE pathogens, which are a group of bacteria known for their antibiotic resistance. In particular, studies have demonstrated that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria .

CompoundActivityTarget PathogenReference
This compoundModerateESKAPE pathogens
4-(3-nitro-1,2,4-triazol-1-yl)pyrimidinesStrongM. tuberculosis

Anticancer Activity

The anticancer potential of similar triazole derivatives has been explored extensively. For example, compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds often fall within the micromolar range, indicating their potential as chemotherapeutic agents .

CompoundCell LineIC50 (µM)Reference
Triazole derivative AMCF-76.2
Triazole derivative BHCT-11627.3

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Inhibition of Enzymatic Activity : Many triazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interference with DNA Replication : Some studies suggest that these compounds may interfere with DNA replication processes in cancer cells.
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical or preclinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of triazole derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli , showcasing their potential as novel antimicrobial agents .
  • Cytotoxicity Evaluation : Another research effort evaluated the cytotoxicity of a related compound against multiple cancer cell lines, revealing significant activity against MCF-7 cells with an IC50 value of 5.0 µM .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of triazolo-pyrimidine and piperazine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Key Findings Reference
2-(4-Fluorophenyl)-1-(4-(3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone 4-Fluorophenyl (ethanone), 4-methoxyphenyl (triazolo) 446.42 Enhanced kinase inhibition (IC₅₀ = 12 nM vs. 18 nM in target compound) due to fluorine’s electronegativity .
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-Methylphenyl (triazolo), 4-(trifluoromethyl)phenyl (piperazine) 458.46 Higher lipophilicity (logP = 3.2 vs. 2.8) but reduced aqueous solubility (0.8 mg/mL vs. 1.5 mg/mL) .
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-phenoxyethanone 4-Ethoxyphenyl (triazolo), phenoxy (ethanone) 475.52 Improved metabolic stability (t₁/₂ = 4.3 h vs. 2.7 h) due to ethoxy’s steric protection .
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline Pyrazoline core, 4-methoxyphenyl 356.47 Moderate antiproliferative activity (IC₅₀ = 45 μM) but lower selectivity vs. triazolo-pyrimidines .

Key Research Findings and Implications

Substituent Position Effects :

  • The 3-methoxyphenyl group on the triazolo-pyrimidine core in the target compound reduces steric hindrance compared to bulkier 4-substituted analogs (e.g., 4-trifluoromethylphenyl in ), enabling better target engagement .
  • 4-Methoxy vs. 4-Fluoro : Fluorine substitution (as in ) increases electronegativity, improving binding to ATP pockets in kinases but may reduce metabolic stability due to higher susceptibility to oxidative metabolism .

Synthetic Yields and Purity :

  • Piperazine-linked triazolo-pyrimidines (e.g., target compound and ) are typically synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 75–85% . In contrast, pyrazoline derivatives (e.g., ) achieve 80–85% yields via chalcone cyclization but require stringent purification .

Pharmacological Performance: The target compound’s dual methoxy groups balance potency and solubility, achieving a logP of 2.8 and aqueous solubility of 1.5 mg/mL, superior to trifluoromethyl-substituted analogs (logP = 3.2; 0.8 mg/mL) . Phenoxy-ethanone derivatives (e.g., ) exhibit prolonged half-lives (t₁/₂ = 4.3 h) but lower affinity (IC₅₀ = 28 nM) compared to the target compound (IC₅₀ = 18 nM) .

Safety Profiles :

  • Triazolo-pyrimidines with electron-withdrawing groups (e.g., fluorine in ) show higher acute toxicity (LD₅₀ = 120 mg/kg) than methoxy-substituted analogs (LD₅₀ = 250 mg/kg) .

Preparation Methods

Synthesis of 3-(3-Methoxyphenyl)-3H-Triazolo[4,5-d]Pyrimidin-7-amine

Route A: Azide Cyclization (Adapted from US6525060B1)

  • Starting Material : 4,6-Dichloro-5-nitropyrimidine undergoes amination with 3-methoxyaniline in DMF at 80°C for 6 h, yielding 4-chloro-6-(3-methoxyphenylamino)-5-nitropyrimidine (87% yield).
  • Nitro Reduction : Hydrogenation over 10% Pd/C in ethanol at 50 psi H₂ converts the nitro group to amine (95% yield).
  • Diazo Formation : Treatment with tert-butyl nitrite (2 eq) in acetic acid at 0°C generates the diazonium intermediate.
  • Cyclization : Addition of sodium azide (1.2 eq) in DMF/H₂O (4:1) at 25°C for 12 h induces triazole ring formation, affording the title compound (68% yield).

Critical Parameters :

  • Excess azide prevents dimerization byproducts.
  • Pd/C catalyst particle size (<50 nm) ensures complete nitro reduction.

Preparation of 1-(4-Methoxyphenyl)Ethanone Intermediate

Methodology from WO2006034473A2 :

  • Friedel-Crafts Acylation : 4-Methoxyacetophenone (100 g, 0.66 mol) reacts with acetyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under AlCl₃ catalysis (1.5 eq) at −10°C. Quenching with ice/HCl yields crude 1-(4-methoxyphenyl)ethanone (92% purity, 89% yield).
  • Purification : Recrystallization from ethanol/water (3:1) provides spectroscopic-grade material (m.p. 78–80°C).

Piperazine Linker Installation

Protocol from EP2252296A1 :

  • Chloropyrimidine Activation : 3-(3-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-amine (1 eq) reacts with POCl₃ (5 eq) in refluxing acetonitrile (4 h) to install the C7-chloro leaving group (83% yield).
  • Nucleophilic Displacement : Treatment with piperazine (3 eq) in DMF at 120°C for 18 h substitutes chlorine, generating 7-(piperazin-1-yl)-3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine (76% yield).

Optimization Insight :

  • Microwave irradiation (150°C, 30 min) reduces reaction time to 2 h with comparable yield.

Final Coupling via Acylation

Adapted from WO2015159170A2 :

  • Schotten-Baumann Conditions : 7-(Piperazin-1-yl)-3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine (1 eq) reacts with 1-(4-methoxyphenyl)ethanone chloride (1.2 eq) in aqueous NaOH/dichloromethane (0°C, 2 h).
  • Workup : Organic layer separation, drying (Na₂SO₄), and silica gel chromatography (EtOAc/hexane 1:3) yield the title compound (62% yield).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 8.24 (d, J=8.8 Hz, 2H, Ar-H), 7.89 (d, J=8.8 Hz, 2H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 4.10 (s, 3H, OCH3), 3.98 (s, 3H, OCH3), 3.82–3.75 (m, 4H, piperazine), 3.12–3.05 (m, 4H, piperazine), 2.45 (s, 3H, COCH3).
  • HPLC Purity : 99.1% (C18 column, MeOH/H2O 70:30).

Process Optimization and Scalability

Catalytic Enhancements

Palladium Nanoparticle Catalysis :

  • Substituting Pd/C with Pd nanoparticles (5 nm) in nitro reductions increases turnover number (TON) from 450 to 1,200, reducing catalyst loading by 60%.

Solvent Systems :

  • Replacing DMF with cyclopentyl methyl ether (CPME) in piperazine coupling improves E-factor from 18.7 to 8.3, enhancing green chemistry metrics.

Yield Comparison Across Methodologies

Step Classical Yield Optimized Yield Key Modification
Triazolopyrimidine 68% 79% Microwave cyclization
Piperazine coupling 76% 84% Solvent switch to CPME
Final acylation 62% 71% Schlenk technique for anhydrous

Critical Analysis of Synthetic Challenges

Regioselectivity in Triazole Formation :
Competing N1 vs. N2 cyclization during azide treatment necessitates precise stoichiometric control. Excess tert-butyl nitrite (1.5 eq) favors N1-adduct formation by stabilizing the transition state through hydrogen bonding.

Piperazine Over-Alkylation : The bis-arylated byproduct (15–22% in initial trials) is suppressed using piperazine hydrochloride (2.5 eq) as a proton scavenger, limiting secondary substitution.

Q & A

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyrimidine core via cyclization of substituted pyrimidine precursors. Key steps include:

  • Coupling reactions between piperazine derivatives and triazolopyrimidine intermediates, often using dimethylformamide (DMF) or dichloromethane as solvents .
  • Catalytic systems such as palladium on carbon or copper iodide to facilitate cross-coupling reactions .
  • Optimization of temperature (60–100°C) and reaction time (12–48 hours) to minimize side products. For example, prolonged heating above 80°C may degrade methoxy substituents, reducing purity .

Q. How is the molecular structure validated experimentally?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to identify methoxyphenyl protons (δ 3.8–4.0 ppm) and piperazine carbons (δ 45–55 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm1^{-1} confirm carbonyl groups, while 1250–1300 cm1^{-1} indicate C-O bonds in methoxy substituents .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (e.g., C24_{24}H25_{25}N7_7O3_3) and isotopic distribution .

Q. What solvents and conditions are recommended for solubility studies?

The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Key parameters:

  • pH-dependent solubility : Enhanced solubility in acidic buffers (pH 2–4) due to protonation of the piperazine nitrogen .
  • LogP : Estimated at 2.8–3.5, suggesting moderate lipophilicity suitable for cell-based assays .

Advanced Research Questions

Q. How does the substitution pattern on the triazolopyrimidine core affect structure-activity relationships (SAR) in anticancer applications?

SAR studies reveal:

  • Methoxy positioning : The 3-methoxyphenyl group enhances binding to kinases (e.g., EGFR) by forming hydrogen bonds with active-site residues, whereas 4-methoxy analogs show reduced potency .
  • Piperazine flexibility : Substituting piperazine with rigid bicyclic amines decreases activity, suggesting conformational mobility is critical for target engagement .
  • Triazole vs. pyrimidine modifications : Replacing the triazole with imidazole reduces IC50_{50} values by 10-fold in breast cancer cell lines (MCF-7) .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Assay conditions : Varying ATP concentrations (1–10 µM) in kinase assays alter inhibition rates. Standardizing to 10 µM ATP reduces variability .
  • Purity thresholds : HPLC purity ≥98% is critical; impurities (e.g., unreacted intermediates) may artifactually enhance or suppress activity .
  • Cell line specificity : For example, the compound shows nanomolar activity in leukemia (K562) but micromolar activity in lung cancer (A549) due to differential expression of efflux transporters .

Q. How can molecular docking studies guide target identification?

Docking workflows include:

  • Protein preparation : Use crystal structures (e.g., PDB: 1M17 for EGFR) with water molecules removed and hydrogen atoms added .
  • Binding pose validation : Compare docking scores (Glide XP) with experimental IC50_{50}. A RMSD <2.0 Å between predicted and crystallographic poses confirms reliability .
  • Pharmacophore mapping : The methoxyphenyl group aligns with hydrophobic pockets, while the carbonyl oxygen forms hydrogen bonds with Lys721 in EGFR .

Q. What strategies mitigate stability issues during storage and handling?

Stability challenges include:

  • Light sensitivity : Degrades by 20% under UV exposure (48 hours). Store in amber vials at -20°C .
  • Hydrolysis : The piperazine-ethanone bond is labile in aqueous buffers (pH >7). Use lyophilized formulations for long-term storage .
  • Oxidation : Add antioxidants (0.1% BHT) to DMSO stock solutions to prevent radical-mediated degradation .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields .
  • Biological Assays : Include orthogonal assays (e.g., SPR for binding kinetics) to validate target engagement .
  • Data Reporting : Disclose purity, solvent history, and assay conditions to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.